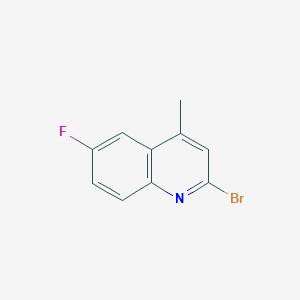

2-Bromo-6-fluoro-4-methylquinoline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-6-fluoro-4-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFN/c1-6-4-10(11)13-9-3-2-7(12)5-8(6)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDIZAKPOOZDHIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=C(C=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 6 Fluoro 4 Methylquinoline and Analogous Halogenated Quinolines

General Approaches to the Quinoline (B57606) Core

The construction of the fundamental quinoline ring system can be achieved through several well-established condensation reactions, each offering a unique pathway to differently substituted derivatives. These methods are broadly applicable to the synthesis of halogenated quinolines, provided the precursors can withstand the often harsh reaction conditions.

Traditional Condensation Reactions

The Skraup synthesis, first reported by Zdenko Hans Skraup, is a classic method for producing quinolines by heating an aniline (B41778) with sulfuric acid, glycerol (B35011), and an oxidizing agent like nitrobenzene (B124822). wikipedia.orgpharmaguideline.com The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation yield the quinoline ring. pharmaguideline.com

The reaction is known for being extremely exothermic and sometimes violent, though the inclusion of ferrous sulfate can moderate it. wikipedia.org Despite its harsh conditions, the Skraup synthesis is versatile and can be applied to substituted anilines to produce the corresponding substituted quinolines. pharmaguideline.comgoogle.com For example, using a halogenated aniline as the starting material will result in a quinoline with the halogen at the corresponding position on the benzene (B151609) ring portion of the molecule.

| Reactants | Conditions | Product | Yield (%) |

| Aniline, Glycerol, Nitrobenzene | H₂SO₄, heat | Quinoline | ~85-90% |

| Halogenated Aniline, Glycerol | H₂SO₄, Oxidizing Agent (e.g., I₂), 100-150°C | Halogenated Quinoline | 75-93% |

This table contains representative data compiled from general literature and patents on the Skraup reaction. Yields are highly dependent on the specific substrates and conditions. google.com

The Friedländer synthesis provides a more direct and often milder route to substituted quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or aldehyde). alfa-chemistry.comorganic-chemistry.orgorganicreactions.org The reaction is typically catalyzed by either an acid (such as sulfuric acid, p-toluenesulfonic acid, or iodine) or a base (like sodium hydroxide or potassium tert-butoxide). alfa-chemistry.comorganic-chemistry.org

This method is highly effective for preparing polysubstituted quinolines. The choice of catalyst and solvent can be optimized to improve yields and reaction times. For instance, solvent-free conditions using catalysts like p-toluenesulfonic acid and iodine have been developed. alfa-chemistry.com The use of halogenated 2-aminoaryl ketones or aldehydes allows for the direct incorporation of halogens onto the resulting quinoline ring.

| 2-Aminoaryl Carbonyl | Methylene Compound | Catalyst/Conditions | Product Type |

| 2-Aminobenzaldehyde | Acetaldehyde | NaOH, Alcohol | 2-Substituted Quinoline |

| 2-Aminoaryl Ketone | β-Keto Ester | Montmorillonite K-10, Zeolite, Ethanol | Polysubstituted Quinoline |

| Halogenated 2-Aminobenzophenone | Ketone | Acid or Base | Halogenated Polysubstituted Quinoline |

This table illustrates the versatility of the Friedländer synthesis with various catalysts and substrates. organicreactions.orgresearchgate.net

The Combes synthesis involves the acid-catalyzed condensation of a primary arylamine with a β-diketone (like acetylacetone). cambridge.orgdrugfuture.com The reaction first forms an enamine intermediate (a Schiff base), which is then cyclized under strong acidic conditions (e.g., concentrated sulfuric acid) to form a 2,4-disubstituted quinoline. wikipedia.org

This method is particularly relevant for the synthesis of halogenated quinolines. Studies have shown that the electronic nature of substituents on the aniline can direct the regioselectivity of the cyclization. For instance, when using chloro- or fluoroanilines, the reaction can preferentially yield specific regioisomers. wikipedia.org

| Arylamine | β-Diketone | Catalyst | Product |

| Aniline | Acetylacetone | H₂SO₄ | 2,4-Dimethylquinoline |

| m-Chloroaniline | Acetylacetone | H₂SO₄ | 2,4-Dimethyl-7-chloroquinoline |

| 4-Fluoroaniline (B128567) | Trifluoroacetylacetone | H₂SO₄ | 4-(Trifluoromethyl)-6-fluoro-2-methylquinoline |

This table provides examples of the Combes synthesis, including its application to halogenated anilines. cambridge.orgwikipedia.org

The Knorr quinoline synthesis is a method for producing 2-hydroxyquinolines (2-quinolones) from the cyclization of β-ketoanilides in the presence of a strong acid, typically concentrated sulfuric acid. The required β-ketoanilide is prepared beforehand by reacting an aniline with a β-ketoester.

A related reaction, the Conrad-Limpach synthesis, also starts with an aniline and a β-ketoester but can yield 4-hydroxyquinolines. wikipedia.orgsynarchive.com The outcome (2-hydroxy vs. 4-hydroxy) is often dependent on the reaction temperature. Lower temperatures favor the formation of an intermediate that cyclizes to the 4-quinolone, while higher temperatures favor the formation of the anilide that leads to the 2-quinolone. pharmaguideline.com This methodology is highly effective for creating halogenated quinolones, as demonstrated by the synthesis of 6-bromo-4-methylquinolin-2(1H)-one from 4-bromoaniline. researchgate.net

| Arylamine | β-Ketoester | Conditions | Product |

| Aniline | Ethyl acetoacetate (B1235776) | 1. Heat (Anilide formation) 2. H₂SO₄ | 4-Methylquinolin-2(1H)-one |

| 4-Bromoaniline | Ethyl acetoacetate | 1. Heat 2. H₂SO₄ | 6-Bromo-4-methylquinolin-2(1H)-one |

| 4-Fluoroaniline | Ethyl acetoacetate | 1. Heat 2. H₂SO₄ (or Dowtherm A, >250°C for Conrad-Limpach) | 6-Fluoro-4-methylquinolin-2(1H)-one or 6-Fluoro-2-methylquinolin-4(1H)-one |

This table outlines the Knorr and Conrad-Limpach approaches to halogenated quinolones. researchgate.netnih.gov

The Doebner-Miller reaction is a modification of the Skraup synthesis that produces quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.orgdbpedia.orgiipseries.org The reaction is catalyzed by strong acids, such as hydrochloric acid, or Lewis acids like tin tetrachloride. wikipedia.org Often, the α,β-unsaturated carbonyl is generated in situ from the aldol (B89426) condensation of two aldehyde or ketone molecules. wikipedia.org

This reaction is highly versatile for producing a wide range of substituted quinolines. The substrate scope includes various substituted anilines, including halogenated ones, and different α,β-unsaturated aldehydes and ketones. iipseries.orgnih.gov This flexibility allows for the synthesis of quinolines with substituents on both the benzene and pyridine (B92270) rings. For example, reacting a halogenated aniline with crotonaldehyde (an α,β-unsaturated aldehyde) will yield a halogenated 2-methylquinoline.

| Aniline Derivative | α,β-Unsaturated Carbonyl | Catalyst/Conditions | Product Type |

| Aniline | Crotonaldehyde | HCl, heat | 2-Methylquinoline |

| Aniline | Acrolein | HCl, Toluene | Quinoline |

| Halogenated Aniline | α,β-Unsaturated Aldehyde/Ketone | Lewis Acid or Brønsted Acid | Halogenated, substituted quinoline |

This table shows representative examples of the Doebner-Miller reaction. iipseries.org

Pfitzinger Reaction for Quinoline-4-carboxylic Acid Derivatives

The Pfitzinger reaction, discovered by Wilhelm Pfitzinger in 1886, is a classical method for synthesizing quinoline-4-carboxylic acids from isatin (B1672199) or substituted isatins and a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net This reaction provides a convenient one-pot synthesis for these important intermediates. researchgate.net

The general mechanism involves the hydrolysis of the amide bond in isatin by a strong base, such as potassium hydroxide, to form a keto-acid intermediate. This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently tautomerizes to an enamine. The enamine undergoes cyclization and dehydration to yield the final substituted quinoline-4-carboxylic acid. wikipedia.org

| Step | Description | Intermediate |

| 1 | Base-catalyzed hydrolysis of isatin's amide bond. | Keto-acid |

| 2 | Reaction of the aniline with a carbonyl compound. | Imine |

| 3 | Tautomerization of the imine. | Enamine |

| 4 | Intramolecular cyclization and dehydration. | Quinoline-4-carboxylic acid |

While a specific Pfitzinger synthesis for 2-Bromo-6-fluoro-4-methylquinoline is not detailed in the literature, a plausible precursor, 2-Bromo-6-fluoroquinoline-4-carboxylic acid , is commercially available, suggesting its synthesis is feasible. bldpharm.com This precursor could theoretically be synthesized via a Pfitzinger reaction between an appropriately substituted isatin (e.g., 5-fluoro-isatin) and a bromo-keto compound, followed by subsequent decarboxylation and methylation to yield the target molecule. The Pfitzinger reaction remains a valuable tool, especially for creating the quinoline-4-carboxylic acid scaffold, which can be further modified. researchgate.net

Modern and Sustainable Synthetic Strategies

In recent years, the development of synthetic methodologies has been increasingly guided by the principles of sustainability and efficiency. This has led to the exploration of green chemistry approaches and the extensive use of transition-metal catalysis for the synthesis of quinoline derivatives.

Green chemistry focuses on designing chemical processes that minimize environmental impact. For quinoline synthesis, this involves several key strategies:

Use of Greener Solvents: Replacing traditional hazardous organic solvents with environmentally benign alternatives like water or ethanol. mdpi.com

Energy Efficiency: Employing energy-efficient techniques such as microwave or ultrasound-assisted synthesis to reduce reaction times and energy consumption.

Atom Economy: Designing reactions that maximize the incorporation of atoms from the starting materials into the final product, thus minimizing waste.

Catalysis: Utilizing catalysts, particularly reusable ones, to improve reaction efficiency and reduce the need for stoichiometric reagents that generate waste.

These principles are applicable to the synthesis of halogenated quinolines, aiming to make their production more environmentally friendly and cost-effective.

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including quinolines. These methods often offer high efficiency, selectivity, and functional group tolerance under milder conditions compared to classical methods. mdpi.com

Palladium catalysts are widely used for constructing the quinoline core. A notable example is the palladium-catalyzed aza-Wacker oxidative cyclization, which can be used to synthesize 2-methylquinolines from aniline derivatives. organic-chemistry.org This method involves the formation of the quinoline ring through an intramolecular aminopalladation of an alkene, followed by β-hydride elimination. organic-chemistry.org

Research has also demonstrated the synthesis of structurally similar compounds like 6-bromo-2-chloro-4-methylquinoline . researchgate.net This highlights the utility of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) in functionalizing pre-formed halogenated quinoline rings or in building the quinoline system itself. researchgate.netresearchgate.net For instance, a palladium-catalyzed reaction could be envisioned starting from 2-bromo-6-fluoroaniline and a suitable three-carbon synthon to construct the 4-methylquinoline (B147181) ring.

| Reaction Type | Catalyst/Reagents | Product Type | Reference |

| Aza-Wacker Cyclization | Pd(OAc)₂, Ligand, Oxidant | 2-Methylquinolines | organic-chemistry.org |

| Cross-Coupling | Pd catalyst, Base | Functionalized Quinolines | researchgate.net |

| Decarbonylative Fluoroalkylation | (SPhos)Pd catalyst | Aryl-fluoroalkyl compounds | nih.gov |

Copper catalysis offers a more economical and sustainable alternative to palladium for certain transformations. Copper-catalyzed cascade reactions have been developed for the efficient synthesis of multisubstituted quinolines from starting materials like ortho-acylanilines and alkenyl iodides. organic-chemistry.orgnih.gov These reactions proceed through a sequence of C-N coupling and enamine condensation steps. organic-chemistry.org

Furthermore, copper catalysts are effective for the direct halogenation of quinoline rings. A mild protocol using copper(II) catalysts and sodium halides can achieve halogenation at various positions on the quinoline core through a C-H activation mechanism. rsc.org Such methods could be instrumental in the late-stage functionalization of a 6-fluoro-4-methylquinoline (B3124153) intermediate to introduce the bromine atom at the 2-position.

As an earth-abundant and less toxic metal, cobalt has emerged as an attractive catalyst for C-H activation and functionalization. beilstein-journals.org Cobalt-catalyzed reactions provide powerful and atom-economical routes for synthesizing and modifying complex molecules. rsc.org Methodologies involving Cp*Co(III) catalysts have been used to achieve quinoline synthesis through controlled C-H bond activation and subsequent cyclization. mdpi.com

Mechanistic studies have explored the role of cobalt in the selective conversion of diallylanilines to 2,3-substituted quinolines, involving C-N and C-H bond activations. nih.gov While direct application to this compound is not explicitly reported, the principles of cobalt-catalyzed C-H functionalization could be applied to introduce substituents onto a pre-existing 6-fluoroquinoline scaffold. Cobalt catalysts are also effective in transfer hydrogenation reactions of quinolines, demonstrating their versatility in modifying the quinoline core. researchgate.netrsc.org

Transition Metal-Catalyzed Annulations and Cyclizations

Gold-Catalyzed Approaches

Gold catalysis has emerged as a powerful tool in organic synthesis, particularly for the activation of alkynes and allenes toward nucleophilic attack. In the context of quinoline synthesis, gold catalysts, typically in the +1 or +3 oxidation state, can facilitate various annulation reactions. nih.govnih.govrsc.orgmdpi.com These reactions often proceed under mild conditions and exhibit high atom economy.

Gold-catalyzed methodologies for quinoline synthesis include the annulation of aniline derivatives with carbonyl compounds or alkynes, and the cyclization of ortho-alkynyl-substituted anilines. nih.govrsc.org For instance, the reaction of an aniline bearing an acetal moiety with an aryl alkyne can proceed via a formal [4+2]-cycloaddition, involving the addition of a gold acetylide to an oxonium ion, followed by a 6-endo-dig cyclization of the resulting amino alkyne intermediate. While specific examples detailing the synthesis of this compound using this method are not prevalent in the literature, the broad substrate scope of gold-catalyzed reactions suggests their potential applicability.

Table 1: Examples of Gold-Catalyzed Quinoline Synthesis

| Starting Materials | Catalyst | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Ethynylaniline, Phenylacetylene | AuCl3 | Dioxane, 80 °C, 12 h | 2-Phenylquinoline | 85 | General representation |

| o-Aminobenzaldehyde, Acetophenone | NaAuCl4·2H2O | EtOH, rt, 6 h | 2-Phenylquinoline | 89 | researchgate.net |

Iridium-Catalyzed Reactions

Iridium catalysts have shown remarkable activity in a variety of organic transformations, including C-H activation and borylation, which are highly valuable for the synthesis of complex heterocyclic systems. lew.roresearchgate.netnih.govorganic-chemistry.orgrsc.orgacs.orgnih.gov A notable strategy involves the iridium-catalyzed C-H borylation of fluoroquinolines, which introduces a boronic ester group that can be further functionalized, for instance, through subsequent bromination. researchgate.netnih.govrsc.orgacs.orgnih.gov

A study by Hickey et al. demonstrated the iridium-catalyzed C7-borylation of 6-fluoroquinolines. nih.govacs.org The resulting boronic ester can then undergo bromination to introduce a bromine atom at the 7-position. While this specific example leads to a 7-bromo derivative, the principle of iridium-catalyzed C-H functionalization opens avenues for the regioselective introduction of substituents on the quinoline core, which could be adapted for the synthesis of this compound. For example, a 6-fluoro-4-methylquinoline precursor could potentially be borylated and subsequently brominated at the 2-position, or a 2-bromo-6-fluoroquinoline could be methylated at the 4-position through a suitable coupling reaction.

Table 2: Iridium-Catalyzed Functionalization of 6-Fluoroquinolines

| Substrate | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Chloro-6-fluoro-2-methylquinoline | 1. [Ir(OMe)COD]2, dtbpy, B2pin2, THF, 80 °C; 2. CuBr2, MeOH/H2O, 80 °C | 7-Bromo-4-chloro-6-fluoro-2-methylquinoline | 95 | nih.govacs.org |

Photoredox Chemistry in Quinoline Synthesis

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under mild conditions. nih.govmdpi.com This approach has been successfully applied to the synthesis of quinolines through various radical-mediated cyclization and annulation reactions. nih.govmdpi.commdpi.comrsc.orggeorgiasouthern.edu

One common strategy involves the generation of a nitrogen-centered radical from an aniline derivative, which then undergoes an intramolecular cyclization onto a tethered alkyne or alkene. Alternatively, intermolecular reactions between anilines and unsaturated partners can also lead to the formation of the quinoline ring. The use of photoredox catalysis allows for the formation of C-C and C-N bonds under conditions that are often more functional group tolerant than traditional methods. While a direct photoredox synthesis of this compound has not been explicitly reported, the versatility of this methodology suggests its potential for constructing such a polysubstituted quinoline.

Table 3: Examples of Photoredox-Catalyzed Quinoline Synthesis

| Starting Materials | Photocatalyst | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-arylenaminones, Sulfonyl chlorides | Ru(bpy)3Cl2 | Blue LED, CH3CN, rt | 3-Sulfonylquinolines | up to 92 | General representation |

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, are highly efficient for the construction of complex molecules. rsc.orgmdpi.comnih.govresearchgate.net Several named MCRs, such as the Doebner-von Miller, Combes, and Friedländer reactions, are classical methods for quinoline synthesis. Modern variations of these reactions often employ catalysts to improve yields and broaden the substrate scope.

For instance, a Yb(OTf)₃-catalyzed three-component reaction of aldehydes, alkynes, and amines under microwave irradiation in an ionic liquid provides a straightforward and efficient route to 2,4-disubstituted quinolines. organic-chemistry.org The synthesis of this compound could potentially be achieved through a carefully designed MCR, for example, by reacting 4-fluoroaniline with a suitable β-dicarbonyl compound and a bromine source, or by using a pre-brominated starting material.

Table 4: Examples of Multicomponent Quinoline Synthesis

| Reactants | Catalyst/Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Aldehydes, Alkynes, Amines | Yb(OTf)3, [bmim][BF4], Microwave (80 W), 3 min | 2,4-Disubstituted quinolines | up to 93 | organic-chemistry.org |

| 5-Aminopyrazole, Aromatic aldehyde, Dimedone | EtOH, reflux | 1H-Pyrazolo[3,4-b]quinoline | Not specified | mdpi.com |

Microwave-Assisted Synthesis

Microwave irradiation has become a valuable tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. acs.orgscispace.comijsat.orgresearchgate.netjptcp.comrsc.org Microwave-assisted synthesis has been successfully applied to various classical quinoline syntheses, including the Friedländer, Combes, and Doebner-von Miller reactions.

A microwave-enhanced, catalyst- and protecting-group-free Friedländer synthesis allows for the single-step assembly of diverse 8-hydroxyquinolines with significantly improved yields compared to conventional heating. rsc.org This methodology could be adapted for the synthesis of this compound by selecting appropriate starting materials, such as a 2-amino-5-fluorobenzaldehyde (B139799) or ketone and a β-ketoester or ketone containing a bromine atom and a methyl group.

Table 5: Examples of Microwave-Assisted Quinoline Synthesis

| Reaction Type | Starting Materials | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Friedländer Synthesis | 2-Aminobenzophenones, Cyclic ketones | Acetic acid, Microwave, 160 °C, 5 min | Substituted quinolines | Excellent | researchgate.net |

| Doebner-von Miller | Substituted anilines, α,β-Unsaturated aldehydes | Not specified, Microwave | Substituted quinolines | Not specified | nih.gov |

Ultrasonic Irradiation Techniques

Sonochemistry, the application of ultrasound to chemical reactions and processes, can enhance reaction rates and yields by providing localized high temperatures and pressures through acoustic cavitation. nih.govresearchgate.netnih.govresearchgate.netrsc.orgnih.govresearchgate.netrsc.orgsemanticscholar.orgresearchgate.net Ultrasound irradiation has been employed in the synthesis of quinolines, often in conjunction with catalysts or in solvent-free conditions, promoting green chemistry principles.

For example, the condensation reaction of isatin with ketones to produce quinolines can be efficiently catalyzed by a basic ionic liquid under ultrasonic irradiation in an aqueous medium. nih.govresearchgate.netsemanticscholar.org This method offers mild conditions, shorter reaction times, and higher yields and selectivity. The synthesis of this compound could potentially be explored using sonochemical methods, for instance, by adapting a known quinoline synthesis to ultrasonic conditions with appropriately substituted starting materials.

Table 6: Examples of Ultrasonic-Assisted Quinoline Synthesis

| Starting Materials | Catalyst/Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Isatin, Ketones | Basic ionic liquid, Water, Ultrasound | Substituted quinolines | High | nih.govresearchgate.netsemanticscholar.org |

| Aniline, Aldehydes, Ethyl 3,3-diethoxypropionate | SnCl2·2H2O, Water, Ultrasound | 2-Substituted quinolines | Good | researchgate.netresearchgate.net |

Strategies for Introducing Halogen and Alkyl Substituents on the Quinoline Scaffold

An alternative approach to constructing polysubstituted quinolines is the direct functionalization of a pre-formed quinoline ring. This can be achieved through various electrophilic aromatic substitution, nucleophilic aromatic substitution, or transition-metal-catalyzed C-H functionalization reactions.

Regioselective bromination of quinolines can be challenging due to the directing effects of the nitrogen atom and any existing substituents. However, methods for the selective bromination of quinolines have been developed. For instance, the bromination of 6-hydroxytetrahydroisoquinolines with molecular bromine affords 5-bromo-6-hydroxytetrahydroisoquinolines with high regioselectivity. While this is an isoquinoline example, it highlights the potential for regioselective halogenation of related heterocyclic systems. For the synthesis of this compound, one could envision the bromination of 6-fluoro-4-methylquinoline. The directing effects of the fluorine and methyl groups, as well as the nitrogen atom, would need to be carefully considered to achieve the desired regioselectivity.

The introduction of an alkyl group, such as a methyl group at the C4 position, can be accomplished through various methods. One approach is the iridium-catalyzed C-H borylation of a 2-bromo-6-fluoroquinoline, followed by a Suzuki coupling with a methylating agent. Alternatively, a Friedel-Crafts-type alkylation could be employed, although this may suffer from regioselectivity issues. A more classical approach would be to construct the quinoline ring with the methyl group already in place, for example, by using a starting material containing a methyl ketone moiety in a Friedländer or Combes synthesis.

Selective Halogenation Methods (Bromination and Fluorination)

Selective halogenation involves the introduction of halogen atoms at specific positions on the quinoline core. The regioselectivity of these reactions is governed by the electronic properties of the quinoline ring and the nature of the halogenating agent.

Post-cyclization halogenation refers to the halogenation of an already synthesized quinoline derivative. N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of aromatic and heteroaromatic compounds. nih.gov It serves as a source of electrophilic bromine, particularly under photolytic or radical-initiating conditions, but can also be used for electrophilic aromatic substitution, often activated by an acid catalyst. acs.org

For a substrate like 6-fluoro-4-methylquinoline, direct bromination at the 2-position can be challenging. A more common strategy involves the conversion of the corresponding quinolin-2-one. For instance, 6-fluoro-4-methylquinolin-2-one can be treated with a brominating agent like phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus tribromide (PBr₃) to convert the hydroxyl group at the 2-position into a bromine atom.

Alternatively, NBS can be employed to brominate activated heterocyclic systems. The reactivity and regioselectivity depend on the solvent and the nature of the substituents on the ring. researchgate.net In some cases, visible-light photoredox catalysis can be used to activate NBS for the mild, electrophilic bromination of arenes and heteroarenes. acs.org

| Substrate Type | Reagent | Conditions | Typical Outcome | Reference |

|---|---|---|---|---|

| Activated Heteroarenes | NBS (1-2 equiv.) | CH₃CN or CCl₄, reflux or rt | Regioselective monobromination | researchgate.net |

| Arenes and Heteroarenes | NBS, Erythrosine B (photocatalyst) | Visible light, O₂ (air), CH₃CN | Mild electrophilic bromination | acs.org |

| Quinoline Alkaloids | NBS or Br₂ | CHCl₃ | Bromination with potential intramolecular cyclization | nih.gov |

Direct halogenation protocols aim to construct the halogenated quinoline skeleton in a more convergent manner. A powerful method involves the electrophilic cyclization of N-(2-alkynyl)anilines. nih.govacs.orgresearchgate.net In this approach, an aniline substituted with an alkyne group undergoes a 6-endo-dig cyclization promoted by an electrophilic halogen source. Reagents such as iodine monochloride (ICl), iodine (I₂), and bromine (Br₂) can be used. nih.govdocumentsdelivered.com This reaction proceeds under mild conditions and tolerates a variety of functional groups, affording 3-halogenated quinolines in moderate to good yields. nih.gov While this method typically yields 3-haloquinolines, it represents a key strategy for synthesizing halogenated quinoline analogs.

The proposed mechanism involves the coordination of the alkyne's triple bond to the electrophilic halogen, forming a halonium intermediate. This is followed by an intramolecular nucleophilic attack from the aniline's aromatic ring onto the activated triple bond, leading to a dihydroquinoline intermediate which is then oxidized to the aromatic quinoline product. acs.org

| N-(2-Alkynyl)aniline Substrate | Electrophile | Solvent | Yield of 3-Haloquinoline | Reference |

|---|---|---|---|---|

| N-(3-Phenyl-2-propynyl)aniline | I₂ | CH₃CN | 94% | acs.org |

| N-(2-Heptynyl)aniline | I₂ | CH₃CN | 43% | acs.org |

| N-(3-Phenyl-2-propynyl)aniline | Br₂ | CH₃CN | 85% | nih.gov |

| N-(3-Phenyl-2-propynyl)-4-methoxyaniline | ICl | CH₃CN | 98% | nih.gov |

Precursor Synthesis for this compound

The synthesis of the target compound often relies on the preparation of appropriately substituted precursors that are then used to construct the quinoline ring system through classical methods like the Combes, Doebner-von Miller, or Friedländer synthesis. rsc.org

Substituted anilines are fundamental starting materials for many quinoline syntheses. nih.gov To synthesize this compound, a plausible precursor is an aniline bearing the necessary halogen substituents, such as 2-bromo-4-fluoroaniline or a related isomer. A known synthetic route to the closely related 2-bromo-6-fluoroaniline starts from o-fluoroaniline. google.com The process involves a multi-step sequence to ensure correct regioselectivity of the bromination.

The general synthetic strategy is as follows:

Protection: The amino group of the starting aniline (e.g., o-fluoroaniline) is protected, for example, as an amide. google.com

Directed Bromination: A bromination reaction is carried out. The directing effects of the substituents on the ring guide the bromine atom to the desired position.

Deprotection: The protecting group is removed to reveal the amino functionality, yielding the desired substituted aniline precursor. google.com

This aniline can then be subjected to a classic quinoline synthesis. For example, in a Doebner-von Miller reaction, the aniline would be reacted with an α,β-unsaturated carbonyl compound (like methyl vinyl ketone to install the 4-methyl group) in the presence of an acid catalyst to form the quinoline ring.

| Step | Starting Material | Reagents | Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| 1. Amine Protection | o-Fluoroaniline | Acetyl chloride, Triethylamine | N-(2-fluorophenyl)acetamide | (Intermediate) | google.com |

| 2. Sulfonylation/Amidation | Intermediate 1 | (Multi-step process) | Intermediate 2 | (Intermediate) | google.com |

| 3. Bromination | Intermediate 2 | Hydrobromic acid, Hydrogen peroxide | Brominated Intermediate 3 | 70.7% | google.com |

| 4. Deprotection | Intermediate 3 | Sulfuric acid, Water | 2-Bromo-6-fluoroaniline | 84.4% | google.com |

As mentioned in section 2.2.1.2, N-(2-alkynyl)anilines are key intermediates for direct halogenation-cyclization strategies. nih.gov These precursors are typically synthesized through the coupling of a substituted aniline with a propargyl derivative. amazonaws.com For instance, 4-fluoroaniline could be reacted with a suitable 3-substituted propargyl alcohol or halide to form an N-(2-alkynyl)-4-fluoroaniline. This intermediate, already containing the fluorine atom at the correct position relative to the nitrogen, can then undergo cyclization with a bromine source (e.g., Br₂) to generate a 3-bromo-6-fluoroquinoline. nih.gov

Another versatile approach involves performing functional group transformations on a quinoline ring that already possesses some of the desired substituents. This allows for the late-stage introduction of key groups, enhancing synthetic flexibility. A particularly common and important transformation is the conversion of a 2-hydroxyquinoline (B72897) (which exists in tautomeric equilibrium with the 2-quinolinone form) into a 2-haloquinoline. researchgate.net

This transformation is crucial for accessing 2-bromoquinolines. The 2-hydroxy group can be converted to a 2-chloro group using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). researchgate.net The resulting 2-chloroquinoline is a versatile intermediate that can then be converted to the 2-bromo derivative, for example, through a halogen exchange reaction or by conversion to another functional group that can be subsequently displaced by bromide.

| Starting Group (Position) | Target Group (Position) | Typical Reagents | Reaction Type |

|---|---|---|---|

| -OH (2- or 4-) | -Cl (2- or 4-) | POCl₃, PCl₅ | Dehydration/Chlorination |

| -Cl (2- or 4-) | -Br (2- or 4-) | HBr, PBr₃ | Halogen Exchange (Finkelstein-type) |

| -NH₂ | -Br | NaNO₂, HBr, CuBr | Sandmeyer Reaction |

| -H | -Br | NBS, Br₂ | Electrophilic Aromatic Substitution |

Industrial-Scale Preparation Considerations for Related Quinoline Derivatives

The transition from laboratory-scale synthesis to industrial-scale production of quinoline derivatives, including halogenated analogues, presents a unique set of challenges and considerations. While numerous synthetic routes have been developed for quinoline compounds, their applicability on a large scale is contingent upon factors such as cost-effectiveness, safety, environmental impact, and process robustness. Traditional methods, such as the Skraup and Friedländer syntheses, have long been employed but often involve harsh reaction conditions and the generation of significant waste, prompting the development of more sustainable and efficient industrial processes. researchgate.net

Process Optimization and Reactor Design

A primary concern in scaling up the synthesis of quinoline derivatives is the optimization of reaction conditions to ensure consistent product quality and yield. worldpharmatoday.com Variations in mixing efficiency, heat transfer, and mass transfer between small laboratory vessels and large industrial reactors can significantly impact the reaction outcome. worldpharmatoday.comepicsysinc.com Therefore, a thorough understanding of reaction kinetics and thermodynamics is crucial for successful scale-up. epicsysinc.com

Continuous flow reactors are increasingly being adopted for the industrial synthesis of specialty chemicals, including quinoline derivatives. researchgate.net These systems offer several advantages over traditional batch reactors, such as enhanced heat and mass transfer, improved safety due to smaller reaction volumes at any given time, and the potential for automation and real-time process monitoring. researchgate.netproleit.com For instance, a continuous photochemical process has been developed for the synthesis of quinoline products, demonstrating higher productivity and efficiency compared to batch methods. researchgate.net

The choice of reactor material is also a critical consideration, as the physical and chemical properties of the materials can influence the reaction and may erode over time, affecting the longevity of the equipment. epicsysinc.com

| Reactor Type | Advantages for Quinoline Derivative Synthesis | Disadvantages |

| Batch Reactor | Flexibility for producing different derivatives; well-established technology. | Potential for inconsistencies in product quality with scale-up; challenges in heat and mass transfer. worldpharmatoday.comepicsysinc.com |

| Continuous Flow Reactor | Enhanced heat and mass transfer; improved safety; potential for automation and real-time monitoring. researchgate.netproleit.com | May require significant process development and optimization; potential for clogging with solid materials. |

| Microreactor | Excellent process control; high surface-area-to-volume ratio for efficient heat exchange. | Limited to smaller production volumes unless scaled out (parallelization). |

Cost Analysis and Economic Viability

Safety and Environmental Considerations

The industrial production of halogenated quinolines and related derivatives involves handling potentially hazardous materials and generating waste streams that must be managed responsibly. A thorough hazard analysis is essential to identify and mitigate risks associated with exothermic reactions, toxic reagents, and flammable solvents. youtube.com The use of greener solvents and reagents, minimizing the generation of hazardous waste, and developing more energy-efficient processes are key principles of green chemistry that are increasingly being applied to the industrial synthesis of quinolines. africanjournalofbiomedicalresearch.com

For example, solvent-free and catalyst-free conditions have been explored as an environmentally friendly approach to synthesizing functionalized quinolines. Additionally, the recovery and recycling of solvents and catalysts are important strategies for reducing both the environmental impact and the production cost. google.com

Downstream Processing and Purification

The isolation and purification of the final product are critical steps in ensuring the quality and purity of quinoline derivatives, especially those intended for pharmaceutical applications. europeanpharmaceuticalreview.com Common downstream processing techniques include:

Filtration: To separate the solid product from the reaction mixture.

Extraction: To isolate the product based on its solubility characteristics.

Crystallization: A key step for obtaining a highly pure solid product. The precise control of crystallization is vital for regulating polymorphs, crystal shape, and size. mt.com

Chromatography: Used for the purification of complex mixtures to achieve high purity. europeanpharmaceuticalreview.com

The efficiency and scalability of these purification methods are crucial for industrial production. The development of robust and reproducible purification protocols is essential to ensure consistent product quality from batch to batch. google.com

Automation and Process Analytical Technology (PAT)

Modern chemical manufacturing increasingly relies on automation and Process Analytical Technology (PAT) to ensure process robustness and consistent product quality. proleit.commt.com PAT involves the use of in-line or on-line analytical tools to monitor critical process parameters (CPPs) and critical quality attributes (CQAs) in real-time. mt.comglobalresearchonline.net This allows for immediate adjustments to the process, minimizing deviations and ensuring the final product meets the required specifications. acs.org

Spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy, near-infrared (NIR) spectroscopy, and Raman spectroscopy are powerful PAT tools for monitoring reaction kinetics, identifying intermediates, and determining the concentration of reactants and products in real-time. americanpharmaceuticalreview.comrsc.org The integration of PAT with automated control systems enables a "Quality by Design" (QbD) approach, where quality is built into the process from the beginning, rather than being tested for at the end. worldpharmatoday.com

Mechanistic Investigations of Quinoline Formation and Functionalization Pathways

Reaction Mechanisms of Classical Quinoline (B57606) Syntheses

The formation of the quinoline ring system can be achieved through several named reactions, each with a distinct mechanistic pathway. These classical methods, developed over a century ago, remain relevant for their robustness and versatility. The following sections elucidate the mechanisms of these key syntheses, contextualizing them for the potential formation of 2-Bromo-6-fluoro-4-methylquinoline.

Elucidation of Skraup Synthesis Mechanism

The Skraup synthesis is a vigorous reaction that produces quinolines from anilines, glycerol (B35011), an oxidizing agent, and sulfuric acid. georgiasouthern.edu For the synthesis of this compound, the starting aniline (B41778) would be 4-bromo-2-fluoroaniline (B1266173).

The mechanism commences with the dehydration of glycerol by concentrated sulfuric acid to yield the highly reactive α,β-unsaturated aldehyde, acrolein. sigmaaldrich.com This is followed by a Michael-type conjugate addition of the 4-bromo-2-fluoroaniline to the acrolein. Subsequent cyclization of the intermediate is promoted by the acidic conditions, leading to the formation of a 1,2-dihydroquinoline (B8789712) derivative. The final step involves the oxidation of this dihydroquinoline by an oxidizing agent, such as nitrobenzene (B124822) or arsenic acid, to afford the aromatic quinoline ring. georgiasouthern.edu The reaction is often exothermic and requires careful temperature control. georgiasouthern.edu

Proposed Mechanistic Steps for this compound via a Modified Skraup-type Reaction:

Formation of the α,β-Unsaturated Ketone: Instead of glycerol, a more direct precursor for the 4-methyl group would be crotonaldehyde, which can be formed in situ or added directly.

Michael Addition: The nitrogen atom of 4-bromo-2-fluoroaniline attacks the β-carbon of the α,β-unsaturated carbonyl compound.

Cyclization: The resulting enol or enolate attacks the aromatic ring in an electrophilic aromatic substitution manner. The fluorine atom at the 6-position and the bromine at the 2-position of the final product would have originated from the substituted aniline.

Dehydration and Oxidation: The cyclic intermediate undergoes dehydration and subsequent oxidation to yield the final aromatic product, this compound.

Mechanistic Pathways of Friedländer Synthesis

The Friedländer synthesis offers a more convergent approach, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. bldpharm.com To synthesize this compound via this route, one could envision reacting 2-amino-5-fluorobenzaldehyde (B139799) with bromoacetone.

Two primary mechanistic pathways are proposed for the Friedländer synthesis. bldpharm.com The first involves an initial aldol (B89426) condensation between the enolate of the methylene-containing compound (e.g., bromoacetone) and the 2-aminoaryl carbonyl compound. The resulting aldol adduct then undergoes intramolecular cyclization and dehydration to form the quinoline. The second proposed mechanism begins with the formation of a Schiff base between the aniline and the ketone, followed by an intramolecular aldol-type condensation and subsequent dehydration. bldpharm.com The reaction can be catalyzed by either acids or bases. chemicalbook.com

Detailed Mechanism of Combes Condensation

The Combes synthesis utilizes the reaction of an aniline with a β-diketone under acidic conditions. researchgate.netnih.gov For the target molecule, 4-bromo-2-fluoroaniline would be reacted with acetylacetone.

The mechanism initiates with the formation of a Schiff base (enamine) from the reaction of the aniline with one of the carbonyl groups of the β-diketone. researchgate.netnih.gov Under strong acid catalysis, the enamine is protonated, activating it for intramolecular electrophilic attack on the aniline ring. This cyclization step is typically the rate-determining step. nih.gov Subsequent dehydration of the cyclic intermediate leads to the formation of the quinoline ring. researchgate.net The substitution pattern of the final quinoline is determined by the starting aniline and β-diketone.

Knorr Quinoline Synthesis Mechanism

The Knorr quinoline synthesis involves the reaction of a β-ketoanilide with a strong acid, typically sulfuric acid, to produce a 2-hydroxyquinoline (B72897) (a quinolone). fluorochem.co.uk To apply this to our target structure, one would need to first prepare the N-(4-bromo-2-fluorophenyl)-3-oxobutanamide.

The mechanism proceeds via cyclization of the β-ketoanilide under acidic conditions. The enol form of the β-keto group attacks the electron-rich aromatic ring in an intramolecular electrophilic substitution. Subsequent dehydration leads to the formation of the 2-quinolone. To obtain this compound, the resulting 2-hydroxyquinoline would need to undergo further chemical modification to replace the hydroxyl group with a bromine atom and introduce a bromine atom at the 2-position, which is not a direct outcome of the Knorr synthesis. Therefore, this is a less direct route to the target compound.

Fragmentation-Recombination in Doebner-Miller Reactions

The Doebner-Miller reaction is a modification of the Skraup synthesis that allows for the preparation of a wider range of substituted quinolines. It typically involves the reaction of an aniline with an α,β-unsaturated carbonyl compound, which can be generated in situ from aldehydes or ketones.

Mechanistic studies, including isotopic labeling experiments, have suggested a complex fragmentation-recombination pathway. The reaction is believed to proceed through the formation of an initial adduct between the aniline and the α,β-unsaturated carbonyl compound. This adduct can then fragment and recombine in various ways before the final cyclization and oxidation steps occur to yield the quinoline product. This complexity can sometimes lead to mixtures of products.

Mechanistic Aspects of Transition Metal-Catalyzed Functionalizations

Transition metal catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds in quinolines, offering high efficiency and regioselectivity. For a molecule like this compound, the bromine atom at the 2-position serves as a versatile handle for cross-coupling reactions, while the various C-H bonds on the quinoline ring are potential sites for direct functionalization.

The mechanisms of these reactions are diverse and depend on the specific catalyst, directing group (if any), and coupling partner used. Common transition metals employed include palladium, rhodium, iridium, and copper.

A general mechanistic cycle for a directed C-H activation process often involves:

Coordination: The quinoline nitrogen can coordinate to the metal center, acting as a directing group to bring the catalyst into proximity of the C-H bond at the 8-position.

C-H Activation: The metal center then cleaves a specific C-H bond, often through concerted metalation-deprotonation (CMD) or oxidative addition, to form a metallacyclic intermediate.

Reaction with Coupling Partner: This intermediate then reacts with a coupling partner (e.g., an alkene, alkyne, or organometallic reagent).

Reductive Elimination: The final step is typically a reductive elimination from the metal center, which forms the new C-C or C-heteroatom bond and regenerates the active catalyst.

C-H Activation Mechanisms in Quinoline Systems

Direct C–H activation has emerged as a powerful tool for the functionalization of quinoline scaffolds, offering an atom-economical alternative to traditional cross-coupling reactions that often require pre-functionalized starting materials. While specific studies on the C-H activation of this compound are not extensively documented, the general principles of C-H activation in quinoline systems provide a framework for understanding its potential reactivity.

Palladium-catalyzed C-H activation is a prominent method for the arylation of quinolines. The mechanism often involves the formation of a palladium-catalyst/quinoline complex, followed by the cleavage of a C-H bond to form a palladacycle intermediate. This intermediate then reacts with a coupling partner, such as an aryl halide, to generate the functionalized quinoline and regenerate the catalyst. The position of C-H activation is highly dependent on the directing group and the electronic properties of the quinoline ring.

Oxidative Annulation Reaction Pathways

Oxidative annulation reactions are instrumental in constructing the quinoline ring system from simpler acyclic precursors. These reactions typically involve the formation of new carbon-carbon and carbon-nitrogen bonds in a single operation, often mediated by a transition metal catalyst and an oxidant.

A common strategy involves the reaction of an aniline with two molecules of an alkyne, catalyzed by rhodium or ruthenium complexes. The proposed mechanism often begins with the coordination of the aniline and alkynes to the metal center. A series of oxidative additions and reductive eliminations then leads to the formation of the heterocyclic ring. The presence of substituents on the aniline and alkyne precursors dictates the substitution pattern of the resulting quinoline. For a compound like this compound, this would imply starting with a correspondingly substituted aniline.

Cascade Reactions and Intermolecular Addition Mechanisms

Cascade reactions, also known as tandem or domino reactions, allow for the construction of complex molecules like this compound in a single synthetic operation, avoiding the isolation of intermediates. These processes are highly efficient and can generate significant molecular complexity from simple starting materials.

One example of a cascade reaction leading to quinoline formation is the radical-initiated cyclization of N-arylisonitriles with alkynes. This process can involve the formation of a vinyl radical which then undergoes an intermolecular addition to the isonitrile, followed by cyclization and aromatization to yield the quinoline core. The substituents on the final product are determined by the choice of the initial isonitrile and alkyne.

Regioselectivity and Stereoselectivity in Synthetic Transformations

The control of regioselectivity—the position of chemical bond formation—and stereoselectivity—the spatial orientation of those bonds—is paramount in the synthesis of specifically substituted quinolines like this compound.

Electronic and Steric Effects on Regiocontrol

The inherent electronic properties of the quinoline nucleus play a significant role in directing incoming reagents. The nitrogen atom deactivates the heterocyclic ring towards electrophilic substitution, particularly at the C2 and C4 positions. Conversely, the carbocyclic ring is more susceptible to electrophilic attack. The presence of the electron-withdrawing fluorine atom at the C6 position in this compound further deactivates the benzenoid ring, while the electron-donating methyl group at C4 has an opposing effect.

Steric hindrance also plays a crucial role. The bulky bromine atom at the C2 position can sterically hinder the approach of reagents to this position and the adjacent C3 position, thereby directing functionalization to other parts of the molecule.

Role of Catalysts and Directing Groups in Site-Selectivity

The use of transition metal catalysts and directing groups can override the inherent reactivity of the quinoline ring, enabling functionalization at otherwise inaccessible positions. Directing groups are functional groups that are part of the substrate and can coordinate to the metal catalyst, bringing it into close proximity to a specific C-H bond.

For instance, in palladium-catalyzed C-H functionalization, a directing group at the N1 position can direct the catalyst to the C8 position. Similarly, a directing group at the C4 position could potentially direct functionalization to the C3 or C5 positions. The choice of catalyst and ligand is critical in tuning the regioselectivity of these transformations.

Advanced Functionalization and Derivatization Strategies of 2 Bromo 6 Fluoro 4 Methylquinoline

Functionalization of Halogen Atoms (Bromine and Fluorine)

The presence of both a bromine atom at the 2-position and a fluorine atom at the 6-position of the 4-methylquinoline (B147181) core allows for selective and sequential chemical transformations. The carbon-bromine bond is generally more susceptible to cleavage than the more robust carbon-fluorine bond, a characteristic that is frequently exploited in synthetic strategies.

The bromine atom at the 2-position of the quinoline (B57606) ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen. This facilitates its displacement by a variety of nucleophiles. For instance, reactions with alkoxides or phenoxides can introduce ether linkages, while amines can be used to form C-N bonds, leading to the corresponding 2-amino-6-fluoro-4-methylquinoline derivatives.

Conversely, the fluorine atom at the 6-position is considerably less reactive towards nucleophilic displacement. This is attributed to the greater strength of the C-F bond and the reduced electronic activation at this position compared to the C2 position. This disparity in reactivity allows for selective substitution at the C2 position while leaving the C6-fluorine intact, providing a powerful tool for controlled molecular elaboration.

Palladium-catalyzed cross-coupling reactions are highly effective for the derivatization of 2-Bromo-6-fluoro-4-methylquinoline, primarily targeting the more reactive C-Br bond. These reactions are instrumental in constructing new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting the bromoquinoline with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. This reaction has been successfully applied to this compound to introduce a variety of aryl and heteroaryl substituents at the 2-position.

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 6-Fluoro-4-methyl-2-phenylquinoline |

| This compound | (4-Methoxyphenyl)boronic acid | PdCl₂(dppf) | Cs₂CO₃ | 6-Fluoro-2-(4-methoxyphenyl)-4-methylquinoline |

| This compound | Pyridin-3-ylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 6-Fluoro-4-methyl-2-(pyridin-3-yl)quinoline |

The Heck coupling reaction provides a means to introduce alkenyl groups at the 2-position of the quinoline core. This transformation involves the palladium-catalyzed reaction of this compound with an alkene in the presence of a base. The choice of catalyst, ligand, and reaction conditions can influence the yield and stereoselectivity of the resulting vinylquinoline product.

Beyond the Suzuki-Miyaura and Heck reactions, other cross-coupling methodologies can also be employed for the functionalization of this compound. The Kumada coupling utilizes a Grignard reagent as the organometallic partner, while the Negishi coupling employs an organozinc reagent. These methods offer alternative pathways for the formation of C-C bonds and can be advantageous in specific synthetic contexts, depending on the desired substituent and the functional group tolerance of the reaction.

Halogen-metal exchange offers a powerful strategy for generating a nucleophilic center at the 2-position of the quinoline ring. Treatment of this compound with a strong organolithium base, such as n-butyllithium or t-butyllithium, at low temperatures leads to the rapid exchange of the bromine atom for a lithium atom. The resulting 2-lithio-6-fluoro-4-methylquinoline is a potent nucleophile that can be intercepted by a wide array of electrophiles. This two-step process allows for the introduction of a diverse range of functional groups that are not readily accessible through other means.

| Organolithium Intermediate | Electrophile | Functional Group Introduced |

| 2-Lithio-6-fluoro-4-methylquinoline | Carbon dioxide (CO₂) | Carboxylic acid (-COOH) |

| 2-Lithio-6-fluoro-4-methylquinoline | N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) |

| 2-Lithio-6-fluoro-4-methylquinoline | Alkyl halides (R-X) | Alkyl group (-R) |

| 2-Lithio-6-fluoro-4-methylquinoline | Disulfides (R-S-S-R) | Thioether (-SR) |

This sequential approach of halogen-metal exchange followed by electrophilic trapping significantly enhances the synthetic utility of this compound as a building block for more complex molecular architectures.

Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

C-H Functionalization of the Quinoline Ring System

Direct C-H functionalization has emerged as a transformative approach in organic synthesis, allowing for the introduction of new functional groups without the need for pre-functionalized substrates. mdpi.comnih.gov For the quinoline ring, the site-selectivity of C-H activation is a significant challenge due to the presence of multiple, electronically distinct C-H bonds. nih.gov The outcome of these reactions is influenced by a combination of electronic effects, steric hindrance, and the choice of catalyst and directing groups. rsc.orgrsc.org

The inherent reactivity of the quinoline ring often dictates the position of C-H functionalization. In the case of this compound, the C2 position is blocked by a bromine atom, which redirects functionalization efforts to other sites.

C8-H Functionalization: The C8 position is frequently targeted for functionalization via a chelation-assisted mechanism. researchgate.net The nitrogen atom of the quinoline ring can act as an endogenous directing group, coordinating to a transition metal catalyst and forming a stable five-membered metallacycle intermediate. researchgate.netnih.gov This proximity effect facilitates the selective activation of the C8-H bond. Iridium-based catalysts, in particular, have been effectively used for the C8-selective borylation of quinolines. researchgate.net This strategy is also applicable for C8-allylation using rhodium catalysts and C8-olefination with cobalt catalysts on quinoline N-oxide derivatives. rsc.org

C3-H Functionalization: The C3 position is generally less reactive and more challenging to functionalize selectively. nih.gov Achieving C3-functionalization often requires specific catalytic systems that can override the intrinsic preference for activation at other sites. For instance, certain palladium-catalyzed alkenylation reactions have shown selectivity for the C3 position on substituted pyridines and quinolines, influenced by the electronic nature of the substituents and the specific reaction conditions. nih.gov

Influence of Substituents: The existing substituents on the this compound ring play a crucial role in directing C-H activation. The electron-withdrawing 6-fluoro group deactivates the carbocyclic ring towards electrophilic attack, while the electron-donating 4-methyl group has an activating effect on the heterocyclic ring. The bulky bromine atom at C2 provides steric hindrance that can influence the accessibility of the adjacent C3 position to catalysts.

| Position | Method of Activation | Typical Catalysts | Rationale for Selectivity |

| C8 | Chelation-Assisted C-H Activation | Iridium (Ir), Rhodium (Rh) | Proximity to the coordinating nitrogen atom, forming a stable 5-membered metallacycle. researchgate.netnih.gov |

| C3 | Steric/Electronic Control | Palladium (Pd) | Often achieved by overcoming the inherent reactivity of other positions through specific ligand/catalyst systems. nih.gov |

Functionalizing remote C-H bonds (e.g., C5, C7) on the quinoline scaffold is a formidable challenge because these positions lack the intrinsic electronic bias or proximity to the ring nitrogen that facilitates activation at C2, C4, or C8. researchgate.netnih.gov A powerful strategy to overcome this involves the use of removable directing templates. nih.gov

This "template-directed" approach utilizes a bifunctional molecule that covalently attaches to the substrate (often via a functional group like a hydroxyl or amino group, which would require prior modification of the quinoline) and contains a ligand that coordinates to the transition metal catalyst. researchgate.netnih.gov By carefully designing the length and geometry of the template, the catalyst can be positioned precisely over a specific remote C-H bond, enabling its selective functionalization. nih.gov This strategy allows for a level of regiocontrol that is dictated by distance and geometry rather than the inherent electronic properties of the C-H bonds. nih.gov Palladium is a common catalyst used in these transformations, enabling reactions like olefination and arylation at previously inaccessible positions. nih.gov

Radical-mediated reactions offer an alternative pathway for the functionalization of quinolines, often proceeding under mild conditions with regioselectivity complementary to transition metal-catalyzed methods. nih.govnih.gov Photoredox catalysis has emerged as a particularly potent tool for generating alkyl radicals from readily available precursors like alkyl halides or carboxylic acids. nih.govnih.gov

In a potential scenario, an alkyl radical, generated photocatalytically, could add to the electron-deficient quinoline ring of this compound. The position of addition would be influenced by the stability of the resulting radical intermediate. Such methods have been successfully applied for the polyfluoroarylation of unactivated alkyl halides, demonstrating the feasibility of forming C-C bonds through a radical pathway. nih.gov Decarboxylative strategies, where an alkyl radical is generated from a carboxylic acid, also provide a versatile entry point for introducing alkyl groups onto aromatic systems. nih.gov These transformations are valued for their high functional group tolerance. nih.gov

| Radical Precursor | Method of Generation | Type of Functionalization | Key Features |

| Alkyl Halides | Photoredox Catalysis (Halogen Atom Transfer) | Alkylation | Mild, metal-free conditions with broad functional group compatibility. nih.gov |

| Carboxylic Acids | Photoredox Catalysis (Decarboxylation) | Alkylation | Utilizes abundant starting materials; enables late-stage modification. nih.gov |

Derivatization of the Methyl Group at C4

The methyl group at the C4 position of the quinoline ring is analogous to a benzylic substituent and represents a prime site for synthetic transformations. Its C(sp³)–H bonds are weaker than the C(sp²)–H bonds of the aromatic ring, making them susceptible to a variety of functionalization reactions. mdpi.comnih.gov

A range of methods can be employed to convert the C4-methyl group into more complex functionalities. These transformations can proceed through oxidation, halogenation, or direct C-H activation pathways.

Oxidation: The methyl group can be selectively oxidized to an aldehyde. Metal-free methods using hypervalent iodine(III) reagents, such as phenyliodine diacetate (PIDA), in dimethyl sulfoxide (DMSO) have proven effective for the chemoselective oxidation of 4-methylquinolines to the corresponding quinoline-4-carbaldehydes. researchgate.net This transformation is advantageous due to its mild reaction conditions and tolerance of various functional groups, including halogens. researchgate.net

Transition Metal-Catalyzed Alkylation: The C(sp³)–H bonds of the methyl group can be directly functionalized using transition metal catalysis. mdpi.com For example, iridium- and iron-based catalytic systems have been developed for the alkylation of methyl heteroarenes with alcohols via an accepting-less dehydrogenation (ATH) or borrowing hydrogen methodology. mdpi.com In this process, the alcohol is temporarily oxidized to an aldehyde or ketone, which then undergoes condensation with the deprotonated methylquinoline, followed by reduction of the resulting alkene to afford the alkylated product. This strategy has been successfully applied to 4-methylquinoline. mdpi.com

Halogenation and Subsequent Substitution: While not a direct C-H functionalization, a common strategy involves the radical halogenation of the methyl group using reagents like N-bromosuccinimide (NBS) to form a 4-(bromomethyl)quinoline derivative. This intermediate is a versatile electrophile that can readily undergo nucleophilic substitution reactions with a wide range of nucleophiles (e.g., amines, alkoxides, cyanides) to install diverse functional groups.

| Transformation | Reagents/Catalyst | Product |

| Oxidation | PIDA, Dichloroacetic acid, H₂O, DMSO | Quinoline-4-carbaldehyde researchgate.net |

| Alkylation with Alcohols | [Ir(cod)OH]₂/PPh₃ or Fe(OAc)₂/Phen | 4-Alkylated quinoline mdpi.com |

| Halogenation | N-Bromosuccinimide (NBS), Radical Initiator | 4-(Bromomethyl)quinoline |

Computational Chemistry and Theoretical Insights into 2 Bromo 6 Fluoro 4 Methylquinoline

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is a widely used tool for predicting various molecular properties, including optimized geometry, vibrational frequencies, and electronic properties. nih.govresearchgate.net For quinoline (B57606) and its derivatives, DFT calculations, particularly using the B3LYP functional with various basis sets (e.g., 6-31+G(d,p), 6-311++G(d,p)), have been shown to provide results that are in good agreement with experimental data. researchgate.netscirp.orgscirp.orgdergi-fytronix.com

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For quinoline derivatives, DFT calculations can accurately predict bond lengths and angles. researchgate.net

In a study of 2-chloro-7-methylquinoline-3-carbaldehyde, DFT calculations at the B3LYP/6-311++G(d,p) level identified two stable conformers, with an energy difference of 13.4 kJ mol⁻¹. dergi-fytronix.com This suggests that 2-Bromo-6-fluoro-4-methylquinoline may also exhibit conformational isomers, likely related to the orientation of the methyl group. The introduction of substituents like bromine, fluorine, and a methyl group onto the quinoline core is expected to induce changes in its structural parameters due to steric and electronic effects. researchgate.net For instance, the C-Br bond length in related aromatic compounds is typically around 1.88-1.91 Å, and the C-F bond length is around 1.35-1.38 Å, as determined by computational methods.

Table 1: Representative Optimized Geometrical Parameters of Related Quinoline Derivatives

| Compound | Parameter | Calculated Value (Å/°) | Method |

|---|---|---|---|

| Quinoline | C2-C3 Bond Length | 1.364 | B3LYP/6-31+G(d,p) |

| Quinoline | C9-N1 Bond Length | 1.378 | B3LYP/6-31+G(d,p) |

| Quinoline | C2-N1-C9 Angle | 117.4 | B3LYP/6-31+G(d,p) |

| 2-Chloro-7-methylquinoline-3-carbaldehyde | C2-Cl Bond Length | 1.745 | B3LYP/6-311++G(d,p) |

| 2-Chloro-7-methylquinoline-3-carbaldehyde | C7-C12 (Methyl) Bond Length | 1.511 | B3LYP/6-311++G(d,p) |

Electronic Structure Analysis: HOMO-LUMO Energy Gap and Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy reflects the electron-accepting ability. The energy gap between HOMO and LUMO (ΔE) is an indicator of molecular stability and reactivity. nih.gov

For the parent quinoline molecule, DFT calculations have placed the HOMO-LUMO energy gap at approximately 4.83 eV. scirp.org In a series of synthesized quinoline derivatives, the HOMO-LUMO energy gap was found to be a key determinant of their chemical reactivity and kinetic stability. nih.gov For this compound, the electron-withdrawing nature of the bromine and fluorine atoms, combined with the electron-donating methyl group, is expected to modulate the HOMO and LUMO energy levels. The HOMO is likely to be distributed over the quinoline ring system, while the LUMO may also be centered on the heterocyclic ring, with contributions from the substituents.

Table 2: HOMO-LUMO Energy Values for Quinoline and a Related Derivative

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Method |

|---|---|---|---|---|

| Quinoline | -6.646 | -1.816 | 4.83 | B3LYP/6-31+G(d,p) scirp.org |

| 2-Chloro-7-methylquinoline-3-carbaldehyde (Conformer 1) | -6.73 | -2.79 | 3.94 | B3LYP/6-311++G(d,p) dergi-fytronix.com |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides insights into intramolecular and intermolecular bonding and interactions among bonds. scirp.org It allows for the study of charge transfer and hyperconjugative interactions. The stabilization energy E(2) associated with the interaction between a donor NBO and an acceptor NBO is a measure of the intensity of the interaction. scirp.org

In a study of 2-chloro-7-methylquinoline-3-carbaldehyde, NBO analysis revealed significant π-π* interactions within the quinoline rings, contributing to the molecule's stability. dergi-fytronix.com For this compound, NBO analysis would likely highlight strong intramolecular charge transfer interactions, particularly from the lone pairs of the nitrogen and halogen atoms to the antibonding orbitals of the quinoline ring. These interactions are crucial in understanding the molecule's electronic structure and reactivity.

Table 3: Selected NBO Interactions and Stabilization Energies for a Related Quinoline Derivative

| Compound | Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|---|

| 2-Chloro-7-methylquinoline-3-carbaldehyde | LP(1) N8 | π(C2-C3) | 22.89 |

| 2-Chloro-7-methylquinoline-3-carbaldehyde | π(C4-C9) | π(C2-C3) | 20.33 |

| 2-Chloro-7-methylquinoline-3-carbaldehyde | π(C5-C6) | π*(C4-C9) | 17.20 |

Data for 2-Chloro-7-methylquinoline-3-carbaldehyde from a study at the B3LYP/6-311++G(d,p) level. dergi-fytronix.com

Non-Linear Optical (NLO) Properties Calculation

Molecules with large hyperpolarizability values are of interest for their potential applications in non-linear optics (NLO). nih.gov Computational methods can predict the first-order hyperpolarizability (β), a key parameter for NLO activity. Quinoline derivatives have been investigated for their NLO properties, with substitutions playing a crucial role in enhancing these properties. rsc.orgacs.org The presence of electron-donating and electron-withdrawing groups can lead to significant intramolecular charge transfer, which is a prerequisite for a high NLO response.

For this compound, the combination of the electron-donating methyl group and the electron-withdrawing halogen atoms attached to the π-conjugated quinoline system suggests that it may exhibit notable NLO properties. Theoretical calculations on similar halogenated organic molecules have shown that they can possess significant hyperpolarizability.

Table 4: Calculated NLO Properties for a Related Halogenated Compound

| Compound | Dipole Moment (μ) (Debye) | First Hyperpolarizability (β) (esu) | Method |

|---|---|---|---|

| (E)-N-(4-(3-(benzo[d] scirp.orgrsc.orgdioxol-5-yl)acryloyl)phenyl)quinoline-3-carboxamide | 5.88 | 1.5 x 10-29 | B3LYP/6-311++G(d,p) nih.gov |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and for predicting sites of electrophilic and nucleophilic attack. researchgate.netresearchgate.netrsc.org The MEP surface displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For quinoline derivatives, the region around the nitrogen atom is typically a site of negative electrostatic potential, making it susceptible to electrophilic attack. researchgate.net In this compound, the electronegative fluorine and bromine atoms will also create regions of negative potential, while the hydrogen atoms of the methyl group and the aromatic ring will be associated with positive potential. The MEP map would provide a detailed picture of the molecule's reactivity landscape. For 2-chloro-7-methylquinoline-3-carbaldehyde, the MEP surface shows negative potential around the nitrogen and oxygen atoms, indicating these as sites for electrophilic attack. dergi-fytronix.com

Spectroscopic Characterization Methodologies for 2 Bromo 6 Fluoro 4 Methylquinoline

Ultraviolet-Visible (UV-Vis) Spectroscopy

Absorption and Fluorescence Properties

The photophysical properties of quinoline (B57606) and its derivatives are of significant interest due to their applications in various fields, including the development of chemosensors and fluorescent probes. researchgate.net The absorption and emission of light by these molecules are dictated by their electronic structure, which is in turn influenced by the nature and position of substituents on the quinoline ring. researchgate.netscielo.br

Absorption Spectroscopy (UV-Vis)

Ultraviolet-visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. For quinoline derivatives, two distinct absorption bands are typically observed: a high-energy band attributed to π-π* transitions and a lower-energy band corresponding to n-π* transitions. scielo.br The presence of substituents such as bromo, fluoro, and methyl groups on the 2-Bromo-6-fluoro-4-methylquinoline ring is expected to modulate the wavelengths of these absorption maxima (λmax).

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many quinoline derivatives exhibit fluorescence, and the characteristics of this emission, such as the wavelength of maximum emission (λem) and quantum yield, are highly sensitive to the molecular structure and the surrounding environment. researchgate.netrsc.org

The substituents on the this compound ring are anticipated to play a crucial role in its fluorescence properties. The presence of heavy atoms like bromine can, in some cases, lead to fluorescence quenching through enhanced intersystem crossing, potentially resulting in a low quantum yield. rsc.org Conversely, the specific positioning of the fluoro and methyl groups could influence the rigidity of the molecule and the energy of the excited state, thereby affecting the emission wavelength and intensity. The fluorescence emission for quinoline derivatives is often observed in the visible region of the electromagnetic spectrum. researchgate.net

A summary of expected spectroscopic properties based on related compounds is presented in the table below.

| Spectroscopic Property | Expected Characteristic for this compound |

| Absorption Bands | Two primary bands corresponding to π-π* and n-π* transitions. |

| Fluorescence Emission | Expected in the visible region, with intensity influenced by substituents. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds. In the analysis of this compound, mass spectrometry would provide a precise measurement of its molecular mass and offer insights into its fragmentation pattern, which can be used for structural confirmation.

The molecular formula for this compound is C10H7BrFN. The nominal molecular weight can be calculated based on the most common isotopes of the constituent elements (12C, 1H, 79Br, 19F, 14N). However, a key feature in the mass spectrum of a bromine-containing compound is the presence of isotopic peaks for the molecular ion [M]+ and fragment ions, due to the nearly equal natural abundance of the 79Br and 81Br isotopes. This results in a characteristic M and M+2 pattern, where the two peaks are of almost equal intensity.

Expected Fragmentation Pattern

While a specific experimental mass spectrum for this compound is not available, the fragmentation pattern can be predicted based on the known fragmentation of quinoline and its derivatives. The fragmentation would likely proceed through the loss of the substituents and the cleavage of the quinoline ring system.

Potential fragmentation pathways could include:

Loss of a bromine atom: This would result in a significant fragment ion at [M-Br]+.

Loss of a methyl group: The cleavage of the methyl radical would lead to a fragment at [M-CH3]+.

Loss of hydrogen fluoride: A fragment corresponding to [M-HF]+ might be observed.

Cleavage of the quinoline ring: Subsequent fragmentation of the quinoline nucleus could lead to smaller, characteristic ions.

The analysis of the m/z (mass-to-charge ratio) values of these fragment ions would provide strong evidence for the proposed structure of this compound.

A table summarizing the expected key ions in the mass spectrum is provided below.

| Ion | Description | Expected m/z (for 79Br) |

| [M]+ | Molecular Ion | ~240.98 |

| [M+2]+ | Isotopic Peak (81Br) | ~242.98 |

| [M-Br]+ | Loss of Bromine | ~161.05 |

| [M-CH3]+ | Loss of Methyl Group | ~225.96 |

Advanced Applications of 2 Bromo 6 Fluoro 4 Methylquinoline in Organic Synthesis and Materials Science Research

Role as a Building Block for Complex Molecular Architectures